molecular formula C19H23N3O2 B11961961 2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol

2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11961961
M. Wt: 325.4 g/mol
InChI Key: XAJCFJLXDFGZTE-HMMYKYKNSA-N
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Description

2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol is a complex organic compound with the molecular formula C19H23N3O2 and a molecular weight of 325.414 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a phenyl group, and a piperazine ring.

Preparation Methods

The synthesis of 2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol typically involves the reaction of 2-ethoxy-4-formylphenol with 4-phenylpiperazine under specific conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

2-Ethoxy-4-(((4-phenyl-1-piperazinyl)imino)methyl)phenol can be compared with similar compounds such as:

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-ethoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C19H23N3O2/c1-2-24-19-14-16(8-9-18(19)23)15-20-22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,14-15,23H,2,10-13H2,1H3/b20-15+

InChI Key

XAJCFJLXDFGZTE-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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